molecular formula C10H14N4O B12811910 4-(3-Ethyl-3-methyl-1-triazenyl)benzamide CAS No. 59708-19-9

4-(3-Ethyl-3-methyl-1-triazenyl)benzamide

Cat. No.: B12811910
CAS No.: 59708-19-9
M. Wt: 206.24 g/mol
InChI Key: MUAXPXOIJKSJQC-UHFFFAOYSA-N
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Description

4-(3-Ethyl-3-methyl-1-triazenyl)benzamide is an organic compound with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol . It features a benzamide group linked to a 3-ethyl-3-methyltriazene moiety, which is characterized by an (E)-configured diazene double bond . Its structure is represented by the SMILES notation "CCN(C)N=NC1=CC=C(C=C1)C(N)=O" and the InChIKey MUAXPXOIJKSJQC-OUKQBFOZSA-N . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Triazene derivatives are a significant class of compounds in medicinal chemistry research, particularly known for their role in the development of anticancer agents . These compounds can act as alkylating agents, with some, like the related drug dacarbazine, undergoing metabolic activation to methylate DNA, leading to the inhibition of DNA synthesis and induction of apoptosis . Researchers investigating the structure-activity relationships of novel DNA-alkylating agents or exploring new cytotoxic compounds may find this triazene derivative of interest. For identification purposes, this compound is also known by the registry number CAS 59708-19-9 and the NSC number 276375 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59708-19-9

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

4-[[ethyl(methyl)amino]diazenyl]benzamide

InChI

InChI=1S/C10H14N4O/c1-3-14(2)13-12-9-6-4-8(5-7-9)10(11)15/h4-7H,3H2,1-2H3,(H2,11,15)

InChI Key

MUAXPXOIJKSJQC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)N=NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(3-ethyl-3-methyl-1-triazenyl)benzamide, a combination of 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and chemical environment of each nucleus.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzamide (B126) ring would typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the ethyl and methyl groups attached to the triazene (B1217601) nitrogen would be found in the upfield region. The amide protons (NH2) would likely present as a broad singlet.

Expected 1H NMR Data (Data presented is illustrative and based on typical chemical shifts for similar structural motifs)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H, ortho to C=O)7.8 - 8.0Doublet~8.0
Aromatic (2H, ortho to N=N)7.4 - 7.6Doublet~8.0
Amide (NH2)5.5 - 6.5Broad Singlet-
Ethyl (-CH2-)3.6 - 3.8Quartet~7.2
Methyl (-N-CH3)3.2 - 3.4Singlet-
Ethyl (-CH3)1.2 - 1.4Triplet~7.2

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance. The carbonyl carbon of the amide is expected to be the most downfield signal. The aromatic carbons would appear in the 120-150 ppm range, while the aliphatic carbons of the ethyl and methyl groups would be found in the upfield region.

Expected 13C NMR Data (Data presented is illustrative and based on typical chemical shifts for similar structural motifs)

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Aromatic (C-N=N)148 - 152
Aromatic (C-C=O)135 - 140
Aromatic (CH, ortho to C=O)128 - 130
Aromatic (CH, ortho to N=N)120 - 122
Ethyl (-CH2-)45 - 50
Methyl (-N-CH3)35 - 40
Ethyl (-CH3)12 - 15

2D NMR Spectroscopy

To definitively assign the proton and carbon signals and to establish through-bond and through-space correlations, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques are invaluable in confirming the connectivity of the ethyl group and its attachment to the triazene nitrogen, as well as the substitution pattern of the aromatic ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H, C=O, C-N, and N=N bonds, as well as aromatic C-H and C=C vibrations. An IR spectrum of a structurally similar compound, 4-[(1E)-3-butyl-3-methyl-1-triazenyl]benzenecarboximidamide, shows characteristic absorptions for these types of functional groups. nist.gov

Expected IR Absorption Bands (Data presented is illustrative and based on typical frequencies for the functional groups)

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide)3400 - 3200Medium-Strong, often two bands
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide)1680 - 1650Strong
N=N Stretch (Triazene)1450 - 1400Weak-Medium
C-N Stretch1400 - 1200Medium

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C10H14N4O), the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight (206.25 g/mol ). scitoys.com The fragmentation pattern would likely involve the cleavage of the triazene moiety and the loss of the ethyl and methyl groups.

Expected Mass Spectrometry Fragmentation (Fragmentation patterns are predictive and based on the analysis of similar structures)

m/z Value Proposed Fragment
206[M]+ (Molecular Ion)
177[M - C2H5]+
163[M - C2H5 - N]+ or [M - CH3 - N2]+
120[H2NCOC6H4N2]+
105[C6H5CO]+
77[C6H5]+

Advanced Spectroscopic Techniques for Conformational Analysis and Dynamic Studies

Beyond the primary spectroscopic methods, advanced techniques could be applied to study the conformational dynamics of this compound. Variable-temperature NMR (VT-NMR) could be used to investigate restricted rotation around the N-N and C-N bonds of the triazene group. The study of related triazene compounds has shown that such dynamic processes can be investigated using these methods. Additionally, computational methods, in conjunction with experimental data, can provide deeper insights into the preferred conformations and the energy barriers between them.

Mechanistic Investigations of Molecular Interactions and Transformations

DNA Alkylation Mechanisms by Triazene-Based Compounds

The biological activity of triazene (B1217601) compounds is predominantly attributed to their ability to alkylate nucleic acids. This process is initiated by the metabolic or chemical activation of the triazene moiety, leading to the formation of highly reactive electrophilic intermediates that subsequently interact with nucleophilic sites on DNA bases.

Elucidation of Methyldiazonium Ion and Other Reactive Intermediate Formation

The bioactivation of 1-aryl-3,3-dialkyltriazenes is a critical step in their mechanism of action. These compounds are known to undergo enzymatic hydroxylation, a process that can lead to the formation of a transient and unstable hydroxymethyltriazene. This intermediate then decomposes to yield an alkyldiazonium ion, which is a potent alkylating agent. nih.gov For 4-(3-Ethyl-3-methyl-1-triazenyl)benzamide, it is hypothesized that it can generate both methyldiazonium and ethyldiazonium ions.

The decomposition of the triazene can be influenced by the surrounding chemical environment, including pH and the presence of nucleophiles. rsc.orgacs.org Under acidic conditions, the decomposition of 1-aryl-3,3-dialkyltriazenes is catalyzed, leading to the formation of an aryldiazonium ion and a secondary amine. rsc.orgacs.orgacs.org However, the primary pathway for DNA alkylation is believed to proceed through the formation of the alkyldiazonium ion. nih.gov

The formation of these reactive intermediates is a key determinant of the compound's biological activity. The relative rates of formation of methyldiazonium and ethyldiazonium ions from this compound would dictate the specific pattern of DNA alkylation. Studies on related N-nitrosamines have shown that the rates of hydroxylation at the methyl and ethyl groups can differ significantly, leading to a predominance of either methylation or ethylation of DNA. nih.gov

Chemical Consequences of O6-Methylguanine Adduct Formation on Nucleic Acids

Once formed, the highly reactive methyldiazonium ion readily alkylates DNA, with a primary target being the O6 position of guanine (B1146940), forming the O6-methylguanine (O6-meG) adduct. researchgate.net This adduct is a major mutagenic and cytotoxic lesion. nih.gov The presence of a methyl group on the O6 position of guanine disrupts the normal Watson-Crick base pairing, leading to mispairing with thymine instead of cytosine during DNA replication. nih.gov

This mispairing, if not repaired, results in a G:C to A:T transition mutation in the subsequent round of DNA replication. nih.gov Such mutations in critical genes, such as oncogenes and tumor suppressor genes, can contribute to the initiation and progression of cancer. The mutagenic potential of triazenes has been correlated with their ability to form O6-guanine adducts. nih.gov

Beyond its mutagenic effects, the O6-meG adduct is also a significant contributor to the cytotoxicity of alkylating agents. The persistence of this lesion can trigger cellular responses that lead to cell cycle arrest and apoptosis. nih.gov The cellular machinery that recognizes and processes these adducts plays a crucial role in determining the ultimate fate of the cell.

Prodrug Activation Pathways and Decomposition Kinetics of Triazene Derivatives

Many triazene compounds are considered prodrugs, requiring chemical or enzymatic conversion to their active forms. The stability and decomposition kinetics of these compounds under physiological conditions are critical parameters that influence their therapeutic efficacy.

Detailed Analysis of Chemical Conversion Under Simulated Physiological Conditions

The stability of aryl triazenes is highly dependent on the pH of the surrounding medium. While generally more stable under neutral or basic conditions, their decomposition is accelerated in acidic environments. rsc.org For this compound, it is expected to exhibit pH-dependent stability. Under simulated physiological conditions (pH 7.4), the compound would likely undergo slow decomposition.

The rate of hydrolysis of triazene derivatives can be influenced by the substituents on the aryl ring. rsc.org Electron-withdrawing groups can affect the stability and decomposition pathway. The benzamide (B126) group in the para position of the phenyl ring in this compound is expected to influence its electronic properties and, consequently, its decomposition kinetics.

Characterization of Acid-Catalyzed and Hydrolytic Decomposition Pathways

The decomposition of 1-aryl-3,3-dialkyltriazenes in acidic media has been shown to proceed through different mechanistic pathways depending on factors such as the substituents on the aromatic ring, the strength of the nucleophile present, and the solvent. rsc.orgacs.org Specific acid catalysis has been identified in the decomposition of trialkyltriazenes. acs.org The protonation of the triazene nitrogen is a key step in the acid-catalyzed decomposition, leading to the cleavage of the N-N bond and the formation of an aryldiazonium ion and a secondary amine. rsc.orgacs.org

Hydrolysis of triazenes can also occur under neutral or basic conditions, although typically at a slower rate. rsc.orgresearchgate.net The specific mechanism of hydrolysis under these conditions can vary depending on the structure of the triazene. For some derivatives, hydrolysis can lead to the formation of a hydroxymethyl intermediate, which then breaks down to release the active alkylating species. nih.gov

Table 1: Hypothetical Decomposition Parameters for this compound Based on Analogous Aryl Triazenes

ParameterConditionExpected Outcome
Half-life (t½) pH 7.4, 37°CRelatively stable, slow decomposition
Half-life (t½) pH 5.0, 37°CIncreased rate of decomposition
Primary Decomposition Products (Acidic) Acidic Media4-Carboxybenzenediazonium ion, N-ethyl-N-methylamine
Primary Reactive Intermediates (Neutral) Physiological pHMethyldiazonium ion, Ethyldiazonium ion

Molecular-Level Interactions with DNA Repair Systems

The cellular response to DNA alkylation by triazene compounds is heavily influenced by the activity of various DNA repair pathways. These systems can either mitigate the damage, leading to cell survival, or, in some cases, contribute to the cytotoxic effects of the compound.

The primary defense against the mutagenic effects of O6-meG is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). nih.gov MGMT directly removes the alkyl group from the O6 position of guanine, transferring it to a cysteine residue within its own active site in a stoichiometric reaction. nih.gov This action restores the integrity of the guanine base but also leads to the irreversible inactivation of the MGMT protein. nih.gov The level of MGMT expression in cells is a critical determinant of their resistance to alkylating agents. nih.gov

If the O6-meG adduct is not repaired by MGMT, it can be recognized by the mismatch repair (MMR) system during DNA replication. nih.gov The MMR system attempts to correct the mismatch between the O6-meG and the incorrectly paired thymine. However, instead of repairing the lesion, the MMR system can initiate a futile cycle of excision and resynthesis, leading to the formation of DNA strand breaks and ultimately triggering apoptosis. nih.gov Therefore, in cells with proficient MMR, the presence of O6-meG can be a potent cytotoxic signal.

Other DNA repair pathways, such as base excision repair (BER), are also involved in processing other DNA adducts that can be formed by triazenes, such as N7-methylguanine and N3-methyladenine.

Investigating the Role of O6-Methylguanine-DNA Methyltransferase (MGMT)

The primary cytotoxic lesion induced by many triazene compounds is the alkylation of the O6 position of guanine in DNA. nih.govresearchgate.net The repair of this specific type of DNA damage is mediated by the protein O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT). nih.govmdpi.com MGMT is not a true enzyme in the catalytic sense; rather, it functions as a "suicide" protein. nih.gov It identifies the O6-alkylguanine adduct and transfers the alkyl group from the DNA to an internal cysteine residue within its own structure. nih.govfrontiersin.org

This transfer reaction is stoichiometric and results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. nih.govnih.gov The cell's ability to withstand the effects of an alkylating agent like this compound is therefore dependent on its capacity to synthesize new MGMT molecules. nih.gov High expression levels of MGMT in cells confer a resistance phenotype, as the protein efficiently repairs the DNA damage before it can trigger downstream cytotoxic pathways. nih.govnih.gov Conversely, cells with low or no MGMT expression, often due to epigenetic silencing of the MGMT gene promoter, are highly sensitive to the effects of such alkylating agents. mdpi.comfrontiersin.org The interaction between the alkylated DNA and MGMT is a critical determinant of the biological activity of triazene compounds.

Modulation of Mismatch Repair (MMR) and Base Excision Repair (BER) Pathways

Beyond the direct reversal of damage by MGMT, the cellular response to DNA alkylation by triazenes involves other major repair pathways, namely the Mismatch Repair (MMR) and Base Excision Repair (BER) systems. nih.gov These pathways play distinct and crucial roles in processing the spectrum of DNA adducts generated.

The Mismatch Repair (MMR) system is primarily responsible for correcting biosynthetic errors that occur during DNA replication. nih.gov In the context of triazene-induced damage, the MMR system recognizes the mispairing of O6-alkylguanine with thymine (T) that occurs during the replication of a damaged DNA template. researchgate.netmdpi.com However, instead of successfully repairing the lesion, the MMR system's engagement with the O6-alkylguanine:T mispair initiates a series of "futile" repair cycles. nih.govresearchgate.net These repeated, unsuccessful attempts at repair are thought to lead to persistent DNA strand breaks, which ultimately signal for cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govresearchgate.net Therefore, a proficient MMR system potentiates the cytotoxic effects of triazene compounds, and cells deficient in MMR often exhibit tolerance to these agents. nih.govmdpi.com

The Base Excision Repair (BER) pathway is responsible for identifying and removing small, non-helix-distorting base lesions from DNA. nih.gov Triazene alkylating agents produce not only O6-alkylguanine but also significant amounts of other adducts, such as N7-alkylguanine and N3-alkyladenine. nih.gov These lesions are specifically recognized and repaired by the BER pathway. nih.govresearchgate.net The process is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. reddit.com Subsequent enzymes in the BER pathway process the AP site and restore the correct DNA sequence. By repairing these lesions, the BER pathway contributes to cell survival. Consequently, the inhibition of BER can enhance the cytotoxicity of triazene compounds by allowing the accumulation of these N-alkylated purines. nih.gov

DNA Repair PathwayRole in Triazene-Induced DamageEffect on Cell Fate
MGMT Direct reversal of O6-alkylguanine adducts.Promotes cell survival (resistance).
MMR Recognizes O6-alkylguanine:T mispairs, leading to futile repair cycles.Promotes cytotoxicity (sensitivity).
BER Repairs N7-alkylguanine and N3-alkyladenine adducts.Promotes cell survival (resistance).

Exploration of Reactive Intermediates: Nitrenium Ions and Their Chemical Behavior

While the primary reactive species from triazenes leading to DNA alkylation is a diazonium cation, the broader investigation into reactive nitrogen intermediates includes nitrenium ions. A nitrenium ion (R₂N⁺) is a reactive intermediate characterized by a nitrogen atom with a positive charge and two substituents. wikipedia.org These species are isoelectronic with carbenes and can exist in either a singlet or a triplet electronic state, a property that dictates their chemical reactivity. wikipedia.orgmacsos.com.au

Analysis of Electronic Structure and Singlet-Triplet Interconversions

The electronic structure of a nitrenium ion is defined by the arrangement of electrons in its frontier orbitals. The two non-bonding electrons on the nitrogen can either occupy the same orbital with opposite spins (a singlet state) or different orbitals with parallel spins (a triplet state). umn.edu

Singlet State : In the singlet state, the nitrogen atom typically has a vacant p-orbital, making it a powerful electrophile. This state is generally favored by electronegative or π-donating substituents that can stabilize the positive charge. umn.edu Most arylnitrenium ions, for instance, have a singlet ground state. wikipedia.orgmacsos.com.au

Triplet State : The triplet state is characterized by having two unpaired electrons. This state is favored for the parent nitrenium ion (NH₂⁺) and for alkylnitrenium ions, where the energy gap to the lowest singlet state can be substantial (around 30 kcal/mol for NH₂⁺). wikipedia.orgmacsos.com.au This state exhibits radical-like reactivity.

The energy difference between the singlet and triplet states (the singlet-triplet gap) is a critical parameter that is highly influenced by the substituents on the nitrogen atom. umn.edu Interconversion between these states (intersystem crossing) can occur and may provide alternative reaction pathways. macsos.com.au

Electronic StateElectron ConfigurationKey CharacteristicsFavored by
Singlet Paired electrons in one orbitalElectrophilic, vacant p-orbitalAryl, π-donating substituents
Triplet Unpaired electrons in different orbitalsRadical-like reactivity, larger bond angleAlkyl, electropositive substituents

Characterization of Specific Reaction Pathways and Rearrangement Mechanisms

The chemical behavior of nitrenium ions is diverse and dictated by their electronic state and molecular structure. As highly reactive intermediates, they undergo several characteristic reactions:

Nucleophilic Attack : The electrophilic singlet nitrenium ion readily reacts with nucleophiles. In a biological context, nucleophilic sites on DNA bases (such as the C8 and N7 positions of guanine) are important targets for arylnitrenium ions generated from the metabolism of aromatic amines. wikipedia.orgresearchgate.net

Rearrangement Reactions : Alkylnitrenium ions are particularly susceptible to rapid molecular rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable iminium ions. nih.gov In many cases, these rearrangements are predicted to occur with very low or nonexistent energy barriers, making the detection of the discrete alkylnitrenium ion challenging. nih.gov

Hydrogen Abstraction : Triplet-state nitrenium ions can behave like radicals and may undergo hydrogen atom abstraction from solvent or other molecules. nih.gov

Ring Expansion/Contraction : When the nitrenium ion is part of a cyclic system, ring expansion or contraction reactions can occur. macsos.com.auchemrxiv.org

These reaction pathways highlight the complex chemical behavior of nitrenium ions, which serve as important, albeit transient, intermediates in various chemical and biological processes. wikipedia.org

Investigation of Molecular Targeting Beyond DNA Alkylation (e.g., proteins, enzymes, RNA)

While DNA is the principal and best-characterized target for triazene alkylating agents, the reactive electrophiles generated from these compounds could potentially interact with other cellular nucleophiles present in proteins, enzymes, and ribonucleic acid (RNA). The exploration of such interactions opens up the possibility of mechanisms of action and biological consequences beyond DNA damage.

Targeting RNA represents another area of growing interest in medicinal chemistry. acs.orglifechemicals.com Small molecules can be designed to bind to specific structural motifs within RNA molecules, such as hairpins, bulges, or mismatched base pairs. acs.org This binding can modulate RNA function by interfering with splicing, translation, or interactions with RNA-binding proteins (RBPs). lifechemicals.comnih.gov Given the electrophilic nature of the active metabolites of this compound, covalent modification of RNA is also a theoretical possibility. However, the selective targeting of RNA or proteins by small, relatively non-specific alkylating agents is challenging, and currently, there is limited direct evidence for such interactions being a primary mechanism of action for triazene compounds. Further research is required to determine whether molecular targeting beyond DNA contributes significantly to the biological profile of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock, Post-Hartree-Fock Methods)

No published studies were found that performed quantum chemical calculations on 4-(3-Ethyl-3-methyl-1-triazenyl)benzamide.

There is no available data on the optimized geometry or electronic structure of this compound.

No analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other frontier orbitals for this compound has been published.

Information regarding the proton affinities or basicity of this compound from a computational standpoint is not available.

There are no published calculations of thermodynamic or kinetic parameters for reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Biomolecule Interactions

While a topology file may be available in the ATB repository, no studies presenting the results of molecular dynamics simulations for conformational analysis or its interaction with biomolecules have been found. uq.edu.au

Molecular Docking Studies of this compound Interactions with Biological Macromolecules (e.g., DNA, proteins)

No molecular docking studies investigating the binding of this compound to DNA or specific proteins have been reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazene-Benzamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors—physicochemical, electronic, or structural properties—QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency. nih.govmdpi.com The process involves selecting a dataset of molecules with known activities, calculating various descriptors, developing a mathematical model, and validating its predictive power. nih.gov

For scaffolds combining triazene (B1217601) and benzamide (B126) moieties, QSAR studies are instrumental in deciphering the structural requirements for their biological effects. These models typically fall into categories such as 2D-QSAR, which uses descriptors derived from the 2D representation of the molecule, and 3D-QSAR, which considers the three-dimensional conformation and properties. nih.gov

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore modeling is a crucial step in understanding the mechanism of action and in designing new active molecules. nih.gov

For benzamide derivatives, a common pharmacophore model has been identified that includes key features essential for activity. nih.gov Studies on various benzamide-containing compounds have consistently highlighted the importance of specific interaction points. nih.govnih.gov A generalized pharmacophore for a triazene-benzamide scaffold would likely include features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic regions. nih.gov

The identification of these sites is based on the physicochemical properties and the electronic charge distribution of the heteroatoms within the molecule. mdpi.com The benzamide group itself provides a strong hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide N-H), while the phenyl ring serves as a crucial aromatic/hydrophobic feature. The triazene moiety can also contribute to the pharmacophoric profile through its nitrogen atoms, which can act as hydrogen bond acceptors.

Table 1: Common Pharmacophoric Features in Benzamide Scaffolds

Feature Potential Origin in this compound Role in Molecular Interaction
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the benzamide; Nitrogen atoms of the triazene group Forms hydrogen bonds with donor groups on a biological target.
Hydrogen Bond Donor (HBD) Amide nitrogen (N-H) of the benzamide Forms hydrogen bonds with acceptor groups on a biological target.

This table is generated based on findings from related benzamide structures. nih.gov

Once a pharmacophore is established, it can be used in predictive modeling to screen compound libraries or to design new molecules with desired activities. mdpi.com Predictive QSAR models are developed by correlating the biological activity of a training set of molecules with their calculated molecular descriptors. nih.gov

For triazene-benzamide scaffolds, predictive models would likely incorporate a combination of topological, electronic, and steric descriptors. Genetic Function Approximation (GFA) is one method used to select the most relevant descriptors and build a robust model. mdpi.com Descriptors that often prove significant in models for similar heterocyclic compounds include those related to connectivity, electronegativity, polarizability, and van der Waals properties. mdpi.com For instance, studies on benzimidazole (B57391) analogues found a positive correlation between activity and descriptors like Topological Polar Surface Area (TPSA) and the number of H-bond acceptors. ijpsr.com

The resulting QSAR equations can take a linear or non-linear form, providing a quantitative prediction of a compound's activity based on its structural features. mdpi.com These models are rigorously validated using internal methods (like leave-one-out cross-validation) and external test sets to ensure their predictive accuracy. mdpi.comscispace.com

Table 2: Example Descriptors Used in Predictive QSAR Models for Heterocyclic Compounds

Descriptor Type Example Descriptor Information Encoded
Topological Galvez topological charge indices (GGI) Information about the charge distribution and topology of the molecule. ijpsr.com
Electronic SsOHcount, SddsN(nitro)count Presence of specific functional groups like hydroxyl and nitro groups. nih.gov
Physicochemical Topological Polar Surface Area (TPSA) Relates to the polar surface area, influencing membrane permeability. ijpsr.com

| Quantum-Chemical | Frontier Orbital Energies (HOMO/LUMO) | Describes the molecule's reactivity and ability to participate in electronic interactions. mdpi.com |

This table is compiled from QSAR studies on various heterocyclic and benzamide-containing compounds. mdpi.comnih.govijpsr.com

Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM) Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous method for analyzing chemical systems based on the topology of the electron density (ρ(r)). wikipedia.orgresearchgate.net Developed by Richard Bader, this theory defines atoms as distinct regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.orggla.ac.uk This allows for the unambiguous calculation of atomic properties, such as charge and volume, and provides a powerful framework for characterizing chemical bonds and non-covalent interactions. gla.ac.ukprotheragen.ai

The analysis focuses on the critical points (CPs) in the electron density, where the gradient is zero. Of particular importance are the bond critical points (BCPs), which are found between two interacting atoms. researchgate.netresearchgate.net The properties of the electron density at these BCPs, such as its magnitude (ρ), its Laplacian (∇²ρ), and energy densities, reveal the nature of the interaction. researchgate.net

For a molecule like this compound, AIM analysis can be used to:

Characterize the covalent bonds within the ethyl, methyl, triazene, and benzamide groups.

Investigate weaker intramolecular and intermolecular interactions, such as hydrogen bonds. mdpi.com

Quantify the charge distribution across the molecule, providing insight into its polarity and reactive sites.

A positive value for the Laplacian of the electron density (∇²ρ > 0) at a BCP is characteristic of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net Conversely, a negative value (∇²ρ < 0) indicates a shared-shell interaction, typical of covalent bonds. The magnitude of the electron density (ρ) at the BCP correlates with the strength of the interaction. researchgate.net Studies on benzamide derivatives have successfully used AIM to characterize the N-H···O intermolecular hydrogen bonds that are crucial to their crystal packing and molecular recognition properties. mdpi.com

Table 3: Typical AIM Parameters at Bond Critical Points (BCPs) and Their Interpretation

AIM Parameter Symbol Interpretation for Interaction Type
Shared (Covalent)
Closed-Shell (e.g., H-bond)
Electron Density ρ(r) Relatively high
Relatively low
Laplacian of Electron Density ∇²ρ(r) Negative (∇²ρ < 0)
Positive (∇²ρ > 0)
Total Energy Density H(r) Negative and large

This table summarizes the general principles of AIM theory. researchgate.net

Structure Activity Relationship Sar Studies of 4 3 Ethyl 3 Methyl 1 Triazenyl Benzamide Analogues

Impact of Substituent Modifications on Triazene (B1217601) Reactivity and Chemical Stability

The triazene moiety (–N=N–N<) is the lynchpin of the molecule's characteristic reactivity. Its stability is not absolute and can be finely tuned by the electronic and steric nature of its substituents. Triazenes are generally more stable and safer to handle than their corresponding diazonium salts, which are often explosive when isolated. cardiff.ac.uk Under acidic conditions, however, triazenes can exist in equilibrium with the parent diazonium salt, thereby retaining their synthetic utility without the associated handling risks. cardiff.ac.uk

The electronic landscape of the benzene (B151609) ring, as dictated by its substituents, has a profound effect on the stability of the attached triazene group. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—modulates the electron density across the aromatic system and, by extension, the N=N–N linkage. numberanalytics.com

Electron-withdrawing groups, such as nitro (–NO₂) or cyano (–CN) groups, decrease the electron density of the aromatic ring. This destabilizes the triazene moiety, often leading to a lower decomposition temperature. cardiff.ac.ukresearchgate.net Conversely, electron-donating groups, like amino (–NH₂) or alkoxy (–OR) groups, increase the electron density on the ring, which generally enhances the thermal stability of the triazene. numberanalytics.com This relationship is critical for predicting the stability and reactivity of analogues. For instance, a Hammett plot analysis for the reaction of certain triazines with benzamidines revealed a significant negative rho value (ρ = -1.50), indicating a large electronic effect where electron-donating substituents on the benzamidine (B55565) accelerate the reaction. nih.gov

Table 1: Effect of Aromatic Substituents on Triazene Stability

Substituent at para-positionElectronic EffectPredicted Impact on Triazene StabilityInfluence on Reactivity
-OCH₃ (Methoxy)Strongly DonatingIncreases thermal stabilityDeactivates ring toward nucleophilic attack
-CH₃ (Methyl)Weakly DonatingSlightly increases stabilitySlightly deactivates the ring
-H (Hydrogen)NeutralBaseline stabilityBaseline reactivity
-Cl (Chloro)Weakly WithdrawingSlightly decreases stabilitySlightly activates the ring
-NO₂ (Nitro)Strongly WithdrawingDecreases thermal stabilityActivates ring toward nucleophilic attack numberanalytics.com

The N-alkyl groups on the terminal nitrogen of the triazene—in this case, ethyl and methyl—are pivotal in defining its chemical behavior. The size, length, and steric bulk of these alkyl chains influence both the stability of the triazene and its mode of interaction with other molecules. cardiff.ac.uk Studies on various triazenes have shown that the structure of the secondary amine from which the triazene is formed impacts its stability. researchgate.net

Increasing the length or branching of the alkyl chains can introduce steric hindrance around the triazene bond, potentially shielding it from attack and increasing its kinetic stability. For example, replacing the methyl and ethyl groups with bulkier groups like isopropyl or tert-butyl would likely alter the molecule's conformational preferences and its ability to approach a biological target. Conversely, the length of an alkyl chain can also influence intermolecular forces, such as van der Waals interactions, which can be crucial for binding affinity. mdpi.com In studies of triazine herbicides, variations in alkyl groups were shown to affect the strength and nature of their interactions with proteins like human serum albumin. nih.gov

Table 2: Influence of Alkyl Group Variation on Triazene Properties

Alkyl Groups (R¹, R²)Key FeaturePredicted Effect on Chemical Behavior
-CH₃, -CH₂CH₃Asymmetric, smallBaseline steric hindrance and stability
-CH(CH₃)₂, -CH(CH₃)₂Bulky, symmetricIncreased steric shielding, potentially higher kinetic stability
-(CH₂)₅- (Piperidine)Cyclic, constrainedConformationally restricted, may alter binding geometry
-CH₃, -(CH₂)₇CH₃Long chainIncreased lipophilicity and potential for enhanced hydrophobic interactions mdpi.com

Role of the Benzamide (B126) Moiety in Molecular Recognition and Intermolecular Interactions

The benzamide moiety (–C₆H₄–C(=O)NH₂) is a critical component for mediating intermolecular interactions. Amide bonds are prevalent in many biologically active molecules due to their unique structural and chemical properties. mdpi.com The benzamide group in 4-(3-Ethyl-3-methyl-1-triazenyl)benzamide provides specific hydrogen bonding capabilities that are essential for molecular recognition.

The amide's carbonyl oxygen (C=O) acts as a potent hydrogen bond acceptor, while the two hydrogens on the amide nitrogen (–NH₂) serve as hydrogen bond donors. This dual functionality allows the benzamide group to form precise, directional interactions with complementary residues in a biological target, such as an enzyme's active site or a receptor's binding pocket. The planarity of the amide group also imposes conformational constraints on the molecule, which can be crucial for achieving the correct orientation for effective binding. The binding of small molecules containing amide groups has been shown to significantly influence protein structure, often increasing the stiffness of the enzyme and thereby modulating its activity. mdpi.com

Exploration of Stereochemical Considerations and their Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental factor governing molecular interactions. For triazene analogues, two key stereochemical aspects are E/Z isomerism around the N=N double bond and the potential for chirality.

The triazene linkage can exist as either an E (trans) or Z (cis) isomer. These isomers have different spatial arrangements, which can dramatically affect how the molecule fits into a constrained binding site. The barrier to rotation is significant, meaning these isomers can be stable and separable.

Furthermore, while this compound itself is achiral, introducing a chiral center into its analogues would result in enantiomers (R and S forms). For example, replacing the ethyl group with a sec-butyl group would create a stereocenter. Since biological targets like enzymes and receptors are inherently chiral, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. A docking study of a TRPV1 antagonist highlighted this principle, showing that the active enantiomer adopted a specific "flipped configuration" within the binding site, which was essential for its potent activity. nih.gov

Rational Design of Analogues for Targeted Mechanistic Probes and Chemical Tools

A thorough understanding of the SAR of this compound provides a roadmap for the rational design of new analogues for specific applications. By systematically modifying its structure, chemists can create targeted mechanistic probes and chemical tools to explore biological processes or to develop compounds with optimized properties.

Modulating Stability and Reactivity: To create a more stable analogue for use as a research tool, one might introduce an electron-donating group onto the aromatic ring. Conversely, to design a compound that releases its active payload more readily under specific conditions, an electron-withdrawing group could be installed. cardiff.ac.uknumberanalytics.com

Probing Molecular Interactions: By synthesizing a series of analogues where the benzamide position is moved (ortho, meta, para) or the amide is replaced with other functional groups (e.g., ester, ketone), one can systematically probe the hydrogen bonding and electrostatic landscape of a target protein.

Developing Traceless Linkers: Triazenes have been successfully employed as traceless linkers in complex synthetic applications, such as DNA-directed synthesis. ebrary.net An analogue of the title compound could be designed where the benzamide portion serves as a handle for attachment to a solid support or a biomolecule, with the triazene linkage allowing for clean cleavage and release of a desired fragment under mild conditions.

This rational, SAR-guided approach allows for the transformation of a single chemical scaffold into a diverse library of chemical tools, each tailored for a specific scientific purpose.

In Vitro Biological Activity Assessment Methodologies Focus on Molecular and Cellular Responses

Direct Assessment of DNA Adduct Formation by 4-(3-Ethyl-3-methyl-1-triazenyl)benzamide in Cellular Systems

The primary mechanism of action for triazene (B1217601) compounds involves the formation of covalent adducts with DNA. This process is initiated by the metabolic activation of the triazene moiety, leading to the generation of a reactive alkylating species. In the case of this compound, this would be an ethyl or methyl cation. These cations are highly electrophilic and can attack nucleophilic sites on DNA bases.

Methodologies to directly assess DNA adduct formation in cellular systems exposed to this compound would typically involve:

³²P-Postlabeling Assay: This highly sensitive method can detect and quantify a wide range of DNA adducts. It involves enzymatic digestion of DNA to nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) to the adducted nucleotides, which are then separated and identified by chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful analytical technique allows for the precise identification and quantification of specific DNA adducts. DNA is first hydrolyzed, and the resulting adducted nucleosides or bases are separated by liquid chromatography and then identified based on their mass-to-charge ratio.

While direct studies on this compound are limited, research on related compounds provides insight into the expected adducts. For instance, studies on the carcinogen 3-nitrobenzanthrone, which is metabolized to an aminobenzanthrone that forms DNA adducts, have identified adducts at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine. nih.gov It is plausible that this compound would form similar adducts, primarily O⁶-alkylguanine, N⁷-alkylguanine, and N³-alkyladenine.

Evaluation of DNA Strand Breakage and Cross-linking Induction

The formation of DNA adducts can lead to instability in the DNA structure, resulting in single-strand breaks (SSBs) and double-strand breaks (DSBs). Additionally, some bifunctional alkylating agents can form inter-strand or intra-strand cross-links.

Key methodologies to evaluate these effects include:

Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Alkaline Elution Assay: This method measures the rate at which DNA elutes through a filter under denaturing (alkaline) conditions. The rate of elution is increased by the presence of SSBs.

Pulse-Field Gel Electrophoresis (PFGE): This technique is used to separate large DNA fragments and is particularly useful for detecting DSBs.

Studies on the related compound 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC), the active metabolite of dacarbazine (B1669748), have shown that it induces DNA single-strand breaks. nih.gov Furthermore, research on the effects of 3-aminobenzamide, a poly(ADP-ribose) polymerase (PARP) inhibitor, on cells treated with the methylating agent methyl methanesulfonate (B1217627) (MMS) demonstrated a significant increase in DNA strand breaks, highlighting the role of PARP in the cellular response to alkylating agent-induced DNA damage. nih.gov

Characterization of Cellular Responses to DNA Damage in Experimental Models

Cells possess intricate signaling pathways to respond to DNA damage, often leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too extensive.

Analysis of Cell Cycle Arrest Induction

To prevent the propagation of damaged DNA, cells can halt their progression through the cell cycle at specific checkpoints. The induction of cell cycle arrest by this compound can be investigated using:

Flow Cytometry: This is the most common method for analyzing cell cycle distribution. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide. The fluorescence intensity of individual cells is then measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase is indicative of cell cycle arrest.

Research on derivatives of 1,2,4-triazole-3-carboxamide has shown that these compounds can inhibit cell cycle progression and lead to an accumulation of leukemia cells in the subG1-phase, which is indicative of apoptosis. mdpi.com

Molecular Pathways Leading to Apoptotic Activation

Extensive DNA damage that cannot be repaired typically triggers apoptosis, or programmed cell death. The molecular pathways leading to apoptosis after exposure to this compound can be elucidated by examining key apoptotic markers.

Methods to study apoptosis include:

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can be measured using colorimetric, fluorometric, or luminometric assays.

Western Blotting: This technique can be used to detect changes in the expression levels of key apoptotic proteins, such as the Bcl-2 family of proteins (e.g., Bax, Bcl-2), cytochrome c release from mitochondria, and the cleavage of PARP.

Studies on novel pyrazolo[4,3-e]tetrazolo nih.govnih.govnih.govtriazine sulfonamide derivatives have demonstrated their ability to induce apoptosis in colon cancer cells through both the intrinsic pathway, involving a decrease in mitochondrial membrane potential, and the extrinsic pathway, with an increase in caspase-8 activity. mdpi.com

Probing Interactions with Specific Intracellular Molecular Targets

Techniques to probe these interactions include:

Enzyme Inhibition Assays: If the compound is hypothesized to inhibit a specific enzyme, its inhibitory activity can be measured in vitro using purified enzyme and substrate. The effect on the enzyme's kinetics (e.g., Kᵢ, IC₅₀) can be determined.

Thermal Shift Assays (Differential Scanning Fluorimetry): This method can be used to assess the binding of a compound to a target protein by measuring changes in the protein's thermal stability.

X-ray Crystallography: If a stable complex can be formed, X-ray crystallography can provide a high-resolution three-dimensional structure of the compound bound to its target protein, revealing the specific molecular interactions.

For instance, a study on a pyrazolo[3,4-b]pyridine derivative, TAS-116, identified it as a selective inhibitor of HSP90α and HSP90β. nih.gov The X-ray cocrystal structure revealed its unique binding mode at the N-terminal ATP binding site of HSP90. nih.gov

Molecular Mechanisms Underlying Resistance Phenomena in Cellular Models

Cancer cells can develop resistance to alkylating agents through various mechanisms. Understanding these resistance mechanisms is crucial for developing strategies to overcome them.

Key mechanisms of resistance to investigate include:

Increased DNA Repair Capacity: Overexpression of DNA repair enzymes, such as O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT), can remove alkyl adducts from DNA before they can cause cytotoxic lesions. The expression and activity of AGT can be measured by Western blotting and functional assays.

Altered Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the compound.

Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can render cells resistant to apoptosis induction.

Research on MTIC has shown that the ability of cells to repair O⁶-methylguanine is directly related to their resistance to the compound. nih.gov Furthermore, inhibition of the repair enzyme poly(ADP-ribose) polymerase (ADPRT) was found to potentiate the killing of resistant cells. nih.gov

Future Directions and Emerging Research Avenues

Application of Advanced Computational Approaches for Predictive Molecular Design and Mechanistic Insights

Before significant resources are invested in synthesis and biological testing, advanced computational methods can provide invaluable predictive insights, guiding a more rational and efficient drug discovery campaign. For a molecule like 4-(3-Ethyl-3-methyl-1-triazenyl)benzamide, a multi-faceted computational approach can be used to predict its biological activities, understand its potential mechanisms of action, and design next-generation analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the triazene-benzamide scaffold, a 3D-QSAR model could be developed once initial activity data for a small library of analogues is available. This model would help identify key structural features—such as steric bulk, hydrophobicity, and electronic properties—that are critical for activity. Complementary to this, pharmacophore modeling can identify the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a biological target. These models serve as powerful filters for virtual screening of large compound databases to identify novel, structurally diverse hits.

Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking is a fundamental tool used to predict the preferred binding orientation of a ligand within the active site of a protein. For this compound, docking could be used to screen for potential protein targets or, if a target is known, to visualize the specific interactions driving binding. However, docking provides only a static snapshot. Molecular dynamics (MD) simulations offer a more dynamic and realistic view by simulating the movement of the protein-ligand complex over time in a solvated environment. MD simulations can reveal the stability of the binding pose predicted by docking, identify key conformational changes in the protein upon ligand binding, and map the crucial interactions that contribute to the binding affinity.

Free Energy Perturbation (FEP): To achieve highly accurate predictions of ligand binding affinity, FEP calculations represent a state-of-the-art method. FEP uses statistical mechanics and MD simulations to calculate the difference in binding free energy between two closely related ligands (an "alchemical transformation"). This technique is computationally intensive but can prospectively guide lead optimization by accurately predicting how small chemical modifications to the triazene-benzamide scaffold will impact its potency, allowing chemists to prioritize the most promising derivatives for synthesis.

Machine Learning (ML) and Artificial Intelligence (AI): The role of ML in drug discovery is rapidly expanding. ML models can be trained on large datasets of chemical structures and biological activities to make predictions for new compounds. For this compound, ML could be used to predict a wide range of properties, from target engagement to potential off-target effects and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

In Silico ADMET Prediction: A major cause of failure in drug development is an unfavorable ADMET profile. Early assessment of these properties using computational tools can prevent wasted effort on compounds destined to fail. Numerous web-based tools and specialized software can predict properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicities for the triazene-benzamide structure, helping to design analogues with more drug-like characteristics.

The following table summarizes the proposed computational approaches and their potential impact on the investigation of this compound.

Computational ApproachSpecific ApplicationPotential Insights GainedRelevant Citations
QSAR/Pharmacophore Modeling Build predictive models from a library of analogues.Identify key structural features for activity; guide design of new compounds; enable virtual screening.
Molecular Docking Predict binding poses within potential protein targets (e.g., kinases, DNA).Generate hypotheses on the mechanism of action and key binding interactions.
Molecular Dynamics (MD) Simulate the dynamic behavior of the ligand-target complex over time.Assess binding stability; reveal conformational changes and the role of solvent.
Free Energy Perturbation (FEP) Calculate relative binding affinities of closely related analogues.Accurately prioritize synthetic targets and guide lead optimization with quantitative predictions.
Machine Learning (ML/AI) Train models on large chemical/biological datasets.Predict biological activities, identify potential new targets, and forecast ADMET properties from structure alone.
In Silico ADMET Predict pharmacokinetic and toxicity properties early in the design phase.Filter out compounds with likely poor drug-like properties; design analogues with improved safety and bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.